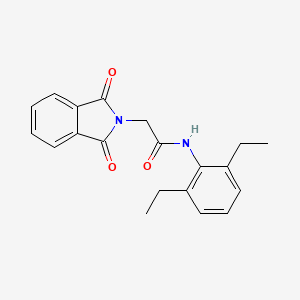![molecular formula C12H16N2OS B5666491 1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)
1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-[2-(3-Methylphenoxy)ethyl]-2-imidazolidinethione involves intricate chemical reactions. For instance, synthesis pathways often include the reaction of carbon disulfide with specific precursors to yield derivatives of imidazolidinethione. An example includes the synthesis of 1,3-dimethylimidazolidine-2-thione derivatives, indicating the versatility of methods used to create structurally similar compounds (Ojima & Inaba, 1979). These methodologies underscore the chemical flexibility and the potential to derive various analogues from a base structure.
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the physical and chemical properties of a compound. Studies involving X-ray diffraction and NMR spectroscopy provide detailed insights into the arrangement of atoms within the compound, highlighting the planarity or three-dimensionality of the molecular framework. For compounds similar to 1-[2-(3-Methylphenoxy)ethyl]-2-imidazolidinethione, structural analyses reveal how substituents influence molecular conformation and stability, offering clues about their reactivity and interaction with biological molecules.
Chemical Reactions and Properties
The chemical reactivity of imidazolidinethione derivatives demonstrates their potential in various applications, including as catalysts in reactions and as intermediates in the synthesis of more complex molecules. For example, the reactivity with ethylene to form imidazolidin-2-one derivatives underlines the versatility of these compounds in organic synthesis. Additionally, the formation of complexes with metals suggests applications in materials science and catalysis (Zhang, Lee, & Widenhoefer, 2009).
Propiedades
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-2-4-11(9-10)15-8-7-14-6-5-13-12(14)16/h2-4,9H,5-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOWDZBHNRKATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)

![5-[(2,6-dimethoxypyridin-3-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5666474.png)
![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)

![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)
![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)
